1,3-Bis(methoxycarbonyl)cyclopentane
Description
Significance in Organic Synthesis and Advanced Chemical Research
The significance of Dimethyl cyclopentane-1,3-dicarboxylate in the field of organic chemistry lies primarily in its function as a key intermediate. chembk.comalfa-chemical.com It serves as a foundational molecule for the preparation of a wide array of organic compounds. chembk.com Researchers utilize it in laboratory research and development, particularly for creating novel pharmaceutical and chemical products. chemicalbook.comalfa-chemical.com Its applications extend to the synthesis of dyes and coatings, highlighting its versatility. chembk.comchembk.com
A notable application is its use in the preparation of plasticizers. chembk.comchembk.com The synthesis process typically involves the esterification of cyclopentane-1,3-dicarboxylic acid with methanol (B129727), often catalyzed by an acid like sulfuric or hydrochloric acid under heated conditions. chembk.comchemicalbook.com The resulting diester can then be purified by distillation. chembk.com This straightforward synthesis makes it an accessible component for multi-step synthetic pathways. chemicalbook.com
Historical Context of Cyclopentane (B165970) Derivative Chemistry
The study of cyclopentane and its derivatives has a rich history dating back to the late 19th century. The parent cycloalkane, cyclopentane (C5H10), was first prepared in 1893 by the German chemist Johannes Wislicenus. wikipedia.org In the same year, the related compound cyclopentene (B43876) was first synthesized by Carl Gärtner from iodocyclopentane. wikipedia.org
These initial preparations opened the door to the exploration of five-membered ring structures, which are prevalent in many natural products and biologically active molecules. Early work focused on understanding the stability and reactivity of the cyclopentane ring. Over the decades, chemists developed numerous methods for synthesizing substituted cyclopentanes. baranlab.org Techniques such as aldol (B89426) condensations, enolate alkylations, and various cycloaddition reactions have been refined to construct these cyclic systems with high degrees of control. baranlab.orgorganic-chemistry.org The development of methods to synthesize dicarboxylic acid derivatives, such as cyclopentane-1,3-dicarboxylic acid and its subsequent esters like dimethyl cyclopentane-1,3-dicarboxylate, represented a significant advancement, providing chemists with bifunctional molecules that could be used to build more elaborate molecular architectures, including polymers and complex organic frameworks. prepchem.com
Scope and Research Trajectories of Dimethyl Cyclopentane-1,3-dicarboxylate Studies
Current and future research involving Dimethyl cyclopentane-1,3-dicarboxylate continues to focus on its role as a versatile building block in organic synthesis. chemicalbook.com It is considered a useful research chemical for laboratory-scale synthesis and process development. chemicalbook.comchemicalbook.com The compound's bifunctional nature, with two ester groups, allows it to be a precursor for a variety of molecules, including diols, diamines, and other dicarboxylic acids through hydrolysis and subsequent reactions.
Research trajectories are likely to involve its incorporation into the synthesis of new materials and pharmacologically active agents. alfa-chemical.com The stereochemistry of the molecule, with cis and trans isomers possible, offers opportunities for stereoselective synthesis, a critical aspect of modern drug development. As synthetic methodologies become more advanced, the precise manipulation of cyclopentane scaffolds like that of Dimethyl cyclopentane-1,3-dicarboxylate will enable the creation of compounds with tailored properties for specific applications in materials science and medicinal chemistry.
Table 2: Compound Identifiers
| Type | Identifier |
|---|---|
| IUPAC Name | dimethyl cyclopentane-1,3-dicarboxylate |
| CAS Number | 2435-36-1 |
| InChI | InChI=1/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3 |
| Synonyms | DIMETHYLNORCAMPHORATE, Norcamphoric acid, dimethyl ester, 1,3-Bis(methoxycarbonyl)cyclopentane, Cyclopentane-1,3-dicarboxylic acid dimethyl ester |
This table is interactive. Users can sort columns by clicking on the headers.
Structure
2D Structure
Properties
IUPAC Name |
dimethyl cyclopentane-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFQEQDRLAZVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947201 | |
| Record name | Dimethyl cyclopentane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2435-36-1 | |
| Record name | 1,3-Dimethyl 1,3-cyclopentanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2435-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclopentanedicarboxylic acid, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl cyclopentane-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dimethyl Cyclopentane 1,3 Dicarboxylate
Esterification Pathways from Cyclopentane-1,3-dicarboxylic Acid
The most direct route to Dimethyl Cyclopentane-1,3-dicarboxylate is through the esterification of Cyclopentane-1,3-dicarboxylic acid. This transformation is typically achieved using methanol (B129727), facilitated by a catalyst to accelerate the reaction, which is inherently reversible.
Acid-Catalyzed Esterification Protocols
Acid-catalyzed esterification, commonly known as the Fischer esterification, is a well-established and frequently employed method for producing esters from carboxylic acids and alcohols. researchgate.netresearchgate.net The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which enhances the carbonyl carbon's electrophilicity. csic.es This is followed by a nucleophilic attack from the alcohol (methanol), leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester and regenerate the acid catalyst. researchgate.netcsic.es
To favor the formation of the product, the equilibrium of this reversible reaction is often shifted to the right. This can be accomplished by using a large excess of the alcohol reactant or by removing water from the reaction mixture as it is formed, in accordance with Le Châtelier's Principle. researchgate.netcsic.es
A specific laboratory protocol for the synthesis of Dimethyl Cyclopentane-1,3-dicarboxylate involves treating Cyclopentane-1,3-dicarboxylic acid with methanol in the presence of concentrated sulfuric acid. The mixture is heated to reflux for an extended period to ensure the reaction goes to completion. kaust.edu.sa Post-reaction workup includes concentration of the mixture, redissolving in an organic solvent like methyl tert-butyl ether, and washing with aqueous sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. kaust.edu.sa Drying the organic layer and concentrating it provides the crude product, which can be further purified. kaust.edu.sa This specific method has been reported to achieve a quantitative yield. kaust.edu.sa
| Reactant | Reagent | Catalyst | Conditions | Yield | Reference |
| Cyclopentane-1,3-dicarboxylic acid | Methanol | Conc. H₂SO₄ | Reflux, 16 h | 100% | kaust.edu.sa |
Resin-Catalyzed Esterification Approaches
As an alternative to homogeneous mineral acids, solid acid catalysts, particularly ion-exchange resins, offer significant advantages in esterification processes. psu.edursc.org These resins, such as the sulfonated polystyrene-based Amberlyst-15, function as heterogeneous catalysts, simplifying product purification and catalyst recovery. acs.org The benefits include reduced corrosion issues, minimized environmental impact from waste, and the potential for use in continuous flow reactors. rsc.orgacs.org
The mechanism is analogous to the homogeneous acid-catalyzed reaction, with the resin's sulfonic acid groups providing the necessary protons to activate the carboxylic acid. acs.org While specific literature detailing the resin-catalyzed synthesis of Dimethyl Cyclopentane-1,3-dicarboxylate is not prominent, the esterification of other dicarboxylic acids using this method is well-documented. rsc.org These studies show that strongly acidic ion-exchange resins are effective catalysts for such transformations. rsc.org The reaction typically involves heating the dicarboxylic acid and alcohol in the presence of the resin beads. After the reaction, the catalyst can be simply filtered off, and the product isolated from the filtrate, streamlining the workup procedure. rsc.org The efficiency of these catalysts allows for high conversion rates and selectivity under optimized conditions. psu.edu
Precursor-Based Synthetic Routes
Synthesis from Norbornylene Derivatives
An alternative pathway involves the use of norbornylene derivatives. Norcamphoric acid, another name for Cyclopentane-1,3-dicarboxylic acid, can be obtained from the oxidation of precursors like 5-methyl-bicyclo[2.2.1]heptene-2. These bicyclic compounds are themselves accessible through Diels-Alder reactions, for instance, between methyl cyclopentadiene (B3395910) and ethylene. Once the norcamphoric acid (Cyclopentane-1,3-dicarboxylic acid) is obtained, it can be esterified using the acid-catalyzed methods described previously to yield the desired dimethyl ester. This route highlights the connection between bicyclic and monocyclic cyclopentane (B165970) chemistry.
Alternative Cyclopentane Ring Formation Strategies
Various organic synthesis strategies can be employed to construct the substituted cyclopentane ring. A common approach involves the cyclization of linear precursors. For example, the alkylation of diethyl malonate with a suitable difunctionalized four-carbon chain, such as cis-1,4-dichloro-2-butene, can produce a diethyl cyclopentene (B43876) dicarboxylate intermediate. Subsequent chemical modifications, such as reduction of the double bond, would lead to the saturated cyclopentane ring system.
Another classical method for forming five-membered rings is the reaction of diethyl malonate with 1,3-dibromopropane. This reaction first forms a linear tetraester, which is then cyclized and subsequently hydrolyzed and decarboxylated to yield a cyclopentane dicarboxylic acid, which can then be esterified. Modern synthetic methods also provide numerous pathways for cyclopentane construction, including various catalyzed cycloaddition reactions that can offer high stereoselectivity.
| General Strategy | Key Reagents | Intermediate Product Type | Reference |
| Malonic Ester Alkylation | Diethyl malonate, cis-1,4-dichlorobutene | Cyclopentene dicarboxylate | |
| Malonic Ester Alkylation | Diethyl malonate, 1,3-dibromopropane | Cyclized tetraester | |
| Diels-Alder Cycloaddition | Methyl cyclopentadiene, ethylene | Norbornylene derivative |
Optimization of Synthetic Yields and Purity in Academic Settings
In an academic or research context, maximizing the yield and ensuring the high purity of Dimethyl Cyclopentane-1,3-dicarboxylate are critical. For Fischer esterification, optimization focuses on manipulating the reaction equilibrium. As demonstrated in a documented procedure that achieved a 100% yield, using a sufficient excess of methanol and allowing the reaction to proceed for an adequate time (e.g., 16 hours at reflux) can drive the reaction to completion. kaust.edu.sa Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts from prolonged heating. kaust.edu.sa
Purification is paramount for isolating the target compound. The standard workup for acid-catalyzed esterification involves a neutralization wash with a weak base like sodium bicarbonate to remove the strong acid catalyst. kaust.edu.sa This is followed by washing with brine to remove residual water and water-soluble impurities. kaust.edu.sa The organic layer is then dried over an anhydrous salt, such as sodium sulfate, before the solvent is removed under reduced pressure. kaust.edu.sa For resin-catalyzed methods, the purification is inherently simpler as the solid catalyst is removed by filtration, often leading to a cleaner crude product and simplifying subsequent purification steps. rsc.org
Reaction Condition Parameters and Their Influence
The efficiency and outcome of the synthesis of dimethyl cyclopentane-1,3-dicarboxylate are highly dependent on several key reaction parameters. The primary method involves the Fischer esterification of cyclopentane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst. chembk.comchemicalbook.comchembk.com
Catalyst: Strong mineral acids are essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by methanol. Concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common choices for this purpose. chembk.comchembk.com The catalytic amount of acid is crucial; for instance, in a laboratory-scale synthesis, approximately 70 mL of concentrated sulfuric acid was used for 2.262 moles of the dicarboxylic acid. chemicalbook.com
Reactants and Solvents: Methanol typically serves as both the reacting alcohol and the solvent, ensuring it is present in large excess to drive the equilibrium towards the product side. chemicalbook.com The reaction involves charging the flask with cyclopentane-1,3-dicarboxylic acid and methanol. chemicalbook.com
Temperature and Reaction Time: The reaction temperature is a critical factor influencing the rate of esterification. The initial addition of the strong acid catalyst to the methanol solution is often performed at a reduced temperature (e.g., cooled to 7 °C) to control the initial exotherm, which can rise to around 12 °C. chemicalbook.com Following the catalyst addition, the mixture is heated to reflux and maintained at this temperature for an extended period, typically around 16 hours, to ensure the reaction proceeds to completion. chemicalbook.com Progress can be monitored using techniques like Thin-Layer Chromatography (TLC). chemicalbook.com
The following table summarizes the key reaction parameters for a typical laboratory synthesis.
| Parameter | Condition | Influence on Synthesis | Source |
| Starting Material | Cyclopentane-1,3-dicarboxylic acid | The diacid precursor for the esterification. | chemicalbook.com |
| Reagent/Solvent | Methanol | Serves as both the esterifying alcohol and the reaction solvent. Used in excess to favor product formation. | chemicalbook.com |
| Catalyst | Concentrated Sulfuric Acid | Protonates the carboxylic acid carbonyl, activating it for nucleophilic attack by methanol. | chemicalbook.com |
| Initial Temperature | 7 °C to 12 °C | Controlled temperature during catalyst addition to manage the initial exothermic reaction. | chemicalbook.com |
| Reaction Temperature | Reflux | Provides the necessary activation energy for the esterification to proceed at a reasonable rate. | chemicalbook.com |
| Reaction Time | 16 hours | Sufficient time to allow the reaction to reach completion, as monitored by TLC. | chemicalbook.com |
Purification Techniques for Research-Grade Compound
Obtaining research-grade dimethyl cyclopentane-1,3-dicarboxylate requires a multi-step purification process to remove unreacted starting materials, the acid catalyst, and any by-products. The process typically involves a series of extraction, washing, and drying steps, which may be followed by distillation. chembk.comchemicalbook.com
Initial Work-up: After the reaction is complete, the mixture is first concentrated to remove the excess methanol. chemicalbook.com The resulting residue is then redissolved in an organic solvent that is immiscible with water, such as methyl tert-butyl ether. chemicalbook.com
Aqueous Washing: This organic solution undergoes a series of washes to neutralize the acid catalyst and remove water-soluble impurities.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃): This basic solution is used to neutralize the remaining sulfuric acid catalyst. chemicalbook.com
Brine (Saturated Aqueous Sodium Chloride): Washing with brine helps to remove residual water from the organic layer and aids in breaking up any emulsions that may have formed. chemicalbook.com
Drying and Solvent Removal: The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate, to remove any remaining traces of water. chemicalbook.com After drying, the solution is filtered, and the organic solvent is removed by concentration, often under reduced pressure, to yield the crude product as a clear oil. chemicalbook.com
Final Purification: For achieving high purity, a further purification step can be employed. The crude oil can be dissolved in a non-polar solvent like hexane (B92381) and washed with a dilute aqueous base, such as 2 N sodium hydroxide (B78521) (NaOH), until the pH is approximately 10. chemicalbook.com This step helps to remove any remaining acidic impurities. The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent to recover any dissolved product. chemicalbook.com The combined organic layers are then dried again over sodium sulfate, filtered, and concentrated to provide the final purified product. chemicalbook.com Distillation is also cited as a viable method for purification. chembk.comchembk.com
The table below outlines the sequential steps in a comprehensive purification procedure.
| Purification Step | Reagent/Technique | Purpose | Source |
| 1. Concentration | Rotary Evaporation | Removal of excess methanol from the reaction mixture. | chemicalbook.com |
| 2. Redissolution | Methyl tert-butyl ether | Dissolving the crude product in a water-immiscible organic solvent for washing. | chemicalbook.com |
| 3. Neutralization Wash | Saturated aqueous sodium bicarbonate | To neutralize the strong acid catalyst (e.g., H₂SO₄). | chemicalbook.com |
| 4. Aqueous Wash | Brine | To remove residual water and aid in phase separation. | chemicalbook.com |
| 5. Drying | Anhydrous Sodium Sulfate | To remove trace amounts of water from the organic solution. | chemicalbook.com |
| 6. Solvent Removal | Concentration (Filtration first) | To isolate the crude product by removing the extraction solvent. | chemicalbook.com |
| 7. Final Wash | Hexane and 2 N Sodium Hydroxide | To remove any remaining acidic impurities. | chemicalbook.com |
| 8. Final Isolation | Concentration | To obtain the final, high-purity dimethyl cyclopentane-1,3-dicarboxylate. | chemicalbook.com |
| Alternative Method | Distillation | A thermal method to purify the liquid product based on its boiling point. | chembk.comchembk.com |
Stereochemical Aspects and Their Research Implications
Cis-Trans Isomerism in Dimethyl Cyclopentane-1,3-dicarboxylate
The relative orientation of the two methoxycarbonyl groups on the cyclopentane (B165970) ring leads to the existence of cis and trans diastereomers. In the cis-isomer, both ester groups are on the same side of the ring, while in the trans-isomer, they are on opposite sides. This geometric difference results in distinct physical properties, such as boiling points and polarity, which theoretically allows for their separation. quora.comvaia.com
Stereoisomer Synthesis and Isolation
The synthesis of Dimethyl cyclopentane-1,3-dicarboxylate can be generally achieved through the esterification of cyclopentane-1,3-dicarboxylic acid with methanol (B129727) under acidic conditions. chembk.com The resulting product is expected to be a mixture of the cis and trans isomers. The specific stereochemical outcome of the synthesis would depend on the stereochemistry of the starting dicarboxylic acid. The isolation of the individual cis and trans isomers from a mixture would typically rely on chromatographic techniques, such as column chromatography, which can separate compounds based on differences in their polarity and affinity for the stationary phase.
Stereochemical Characterization Methodologies
The stereochemical configuration of the cis and trans isomers of Dimethyl cyclopentane-1,3-dicarboxylate would be primarily determined using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In ¹H NMR spectroscopy, the coupling constants between the protons at the C1 and C3 positions and the protons on the adjacent ring carbons would differ between the cis and trans isomers due to their different dihedral angles. reddit.com Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide definitive evidence for the spatial proximity of the substituents, thereby distinguishing between the two diastereomers. Other techniques such as infrared (IR) spectroscopy could also show subtle differences in the vibrational frequencies of the carbonyl groups due to the different steric environments in the cis and trans forms. nist.gov
Chiral Separation and Resolution Techniques
The trans-isomer of Dimethyl cyclopentane-1,3-dicarboxylate is chiral and exists as a pair of enantiomers ((1R,3R) and (1S,3S)). The cis-isomer, possessing a plane of symmetry, is a meso compound and is achiral. The separation of the enantiomers of the trans-isomer requires chiral resolution techniques.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the separation of enantiomers. eijppr.comresearchgate.netnih.govcsfarmacie.czresearchgate.net For the enantiomeric resolution of trans-Dimethyl cyclopentane-1,3-dicarboxylate, a suitable CSP would be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of compounds. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of the mobile phase, typically a mixture of alkanes and alcohols, is crucial for optimizing the separation.
Interactive Data Table: Theoretical HPLC Chiral Separation Parameters
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane (B92381)/Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography (SFC) is an alternative and often advantageous technique for chiral separations. mdpi.comnih.gov SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a polar co-solvent such as methanol or ethanol (B145695). The low viscosity and high diffusivity of supercritical fluids can lead to faster separations and higher efficiency compared to HPLC. For the chiral separation of trans-Dimethyl cyclopentane-1,3-dicarboxylate, a similar range of chiral stationary phases as in HPLC would be applicable.
Interactive Data Table: Theoretical SFC Chiral Separation Parameters
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO₂/Methanol |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 210 nm |
Influence of Stereoisomerism on Reactivity and Biological Activity
The stereochemistry of a molecule can have a profound impact on its chemical reactivity and biological activity. ontosight.aimdpi.com Different stereoisomers can exhibit different rates of reaction due to steric hindrance or different orientations of reactive groups. In terms of biological activity, enantiomers of a chiral compound often interact differently with chiral biological receptors, such as enzymes and proteins, leading to different pharmacological or toxicological effects. While there is no specific information available in the searched literature regarding the reactivity and biological activity of the stereoisomers of Dimethyl cyclopentane-1,3-dicarboxylate, it is a well-established principle that stereoisomers can have distinct biological profiles.
Chemical Reactivity and Derivatization Studies
Hydrolytic Transformations of the Ester Groups
The ester groups of dimethyl cyclopentane-1,3-dicarboxylate are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acids. The degree of hydrolysis can be controlled to achieve either the diacid or the monoester, depending on the reaction conditions.
Selective Hydrolysis Reactions
The complete hydrolysis of both methyl ester groups in dimethyl cyclopentane-1,3-dicarboxylate leads to the formation of cyclopentane-1,3-dicarboxylic acid. This transformation is typically achieved by heating the diester in the presence of a strong acid, such as hydrochloric acid, or a strong base like sodium hydroxide (B78521), followed by acidification.
Enzymatic hydrolysis offers a milder and often more selective alternative. For instance, pig liver esterase has been utilized in the enantioselective hydrolysis of a substituted dimethyl cyclopentanedicarboxylate, demonstrating the potential for stereocontrolled transformations. While specific studies on the 1,3-dicarboxylate are not extensively detailed in the provided search results, the enzymatic approach represents a powerful tool for achieving selective hydrolysis, potentially affording chiral building blocks.
Controlled Monoester Formation
The partial hydrolysis of dimethyl cyclopentane-1,3-dicarboxylate to yield the corresponding monoester, methyl 3-carboxycyclopentane-1-carboxylate, is a valuable transformation as it provides a bifunctional molecule with both an ester and a carboxylic acid group. This selective reaction can be achieved by carefully controlling the stoichiometry of the base, the reaction time, and the temperature. For example, using one equivalent of a base like sodium hydroxide in a suitable solvent allows for the preferential cleavage of one ester group.
Enzymatic methods can also be highly effective for controlled monoester formation. The regioselectivity and enantioselectivity of enzymes like lipases can be exploited to hydrolyze one of the two ester groups preferentially, leading to the formation of a specific monoester isomer. This approach is particularly advantageous for the synthesis of chiral synthons for pharmaceuticals and other bioactive molecules.
Transesterification Reactions
Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a fundamental reaction for modifying the ester functionality of dimethyl cyclopentane-1,3-dicarboxylate. This reaction is typically catalyzed by an acid or a base. For instance, reacting the dimethyl ester with a different alcohol, such as ethanol (B145695) or propanol, in the presence of a catalyst like sodium methoxide (B1231860) or sulfuric acid, will lead to the formation of the corresponding diethyl or dipropyl cyclopentane-1,3-dicarboxylate.
The equilibrium of the transesterification reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct as it is formed. This reaction is particularly useful for introducing different ester groups to tailor the physical and chemical properties of the molecule, such as its solubility or reactivity in subsequent synthetic steps.
Nucleophilic Acyl Substitution Reactions
The carbonyl carbons of the ester groups in dimethyl cyclopentane-1,3-dicarboxylate are electrophilic and can be attacked by various nucleophiles, leading to nucleophilic acyl substitution. This class of reactions is crucial for converting the ester groups into other functional groups.
One important example is the reaction with amines to form amides. The reaction of dimethyl cyclopentane-1,3-dicarboxylate with an amine, such as ammonia (B1221849) or a primary or secondary amine, typically requires elevated temperatures to proceed. The product of this reaction would be the corresponding cyclopentane-1,3-dicarboxamide. For instance, the synthesis of cyclopentane-1,2-dicarboximide has been reported from the corresponding diethyl ester by reaction with ammonia at high temperatures and pressures, suggesting a similar transformation is feasible for the 1,3-isomer.
Reactions with organometallic reagents, such as Grignard reagents, also fall under this category. The addition of a Grignard reagent to an ester initially leads to the formation of a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after acidic workup. Thus, treatment of dimethyl cyclopentane-1,3-dicarboxylate with an excess of a Grignard reagent would yield a di-tertiary alcohol.
Cycloaddition and Ring Expansion/Contraction Reactions
While the saturated cyclopentane (B165970) ring of dimethyl cyclopentane-1,3-dicarboxylate is generally unreactive in cycloaddition reactions, its derivatives can participate in such transformations. For example, if the cyclopentane ring contains a double bond, it can act as a dienophile in Diels-Alder reactions. The ester groups can influence the reactivity and stereoselectivity of the cycloaddition.
Derivatization Strategies for Advanced Molecule Construction
Dimethyl cyclopentane-1,3-dicarboxylate is a valuable starting material for the synthesis of more complex molecules, including polymers and macrocycles. The two ester groups provide convenient handles for further chemical modifications.
For example, reduction of the diester using a strong reducing agent like lithium aluminum hydride would yield cyclopentane-1,3-dimethanol. This diol can then be used as a monomer in polymerization reactions to form polyesters or polyurethanes.
The dicarboxylic acid, obtained from the hydrolysis of the diester, can be activated and reacted with diamines to form polyamides. Furthermore, the diacid or its activated derivatives can be used in macrocyclization reactions to synthesize macrocyclic lactones or amides. The stereochemistry of the 1,3-disubstituted cyclopentane ring can impart specific conformational constraints on the resulting macrocycle, which is a desirable feature in the design of host-guest systems and bioactive molecules.
Below is a table summarizing the key reactive transformations of Dimethyl cyclopentane-1,3-dicarboxylate:
| Reaction Type | Reagents | Products | Key Features |
| Complete Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH), heat | Cyclopentane-1,3-dicarboxylic acid | Cleavage of both ester groups. |
| Controlled Mono-hydrolysis | 1 equivalent of base (e.g., NaOH) | Methyl 3-carboxycyclopentane-1-carboxylate | Selective cleavage of one ester group. |
| Enzymatic Hydrolysis | Esterases (e.g., pig liver esterase) | Chiral monoesters or diacids | High selectivity and stereocontrol. |
| Transesterification | Alcohol (e.g., ethanol), acid or base catalyst | Diethyl cyclopentane-1,3-dicarboxylate | Exchange of the alkoxy group of the ester. |
| Amidation | Ammonia or amines, heat | Cyclopentane-1,3-dicarboxamide | Formation of amide bonds. |
| Reaction with Grignard Reagents | Excess Grignard reagent (e.g., CH3MgBr) | Di-tertiary alcohol | Addition of two equivalents of the Grignard reagent to each ester. |
| Reduction | Strong reducing agent (e.g., LiAlH4) | Cyclopentane-1,3-dimethanol | Reduction of both ester groups to alcohols. |
Amidation Reactions
The conversion of the ester groups of dimethyl cyclopentane-1,3-dicarboxylate into amide functionalities is a significant transformation, opening avenues for the synthesis of various derivatives with potential applications in materials science and medicinal chemistry. This is typically achieved through direct aminolysis, where the diester is treated with a primary or secondary amine.
The direct reaction of dimethyl cyclopentane-1,3-dicarboxylate with an amine, such as benzylamine, can be facilitated by heating the neat mixture or by using a suitable solvent. The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon of the ester. To drive the equilibrium towards the formation of the amide, the methanol byproduct is often removed. While specific catalysts are not always necessary for simple aminolysis, the reaction may require elevated temperatures and prolonged reaction times to achieve high yields. The resulting N,N'-dibenzylcyclopentane-1,3-dicarboxamide is a stable, crystalline solid.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions |
| Dimethyl cyclopentane-1,3-dicarboxylate | Benzylamine | N,N'-dibenzylcyclopentane-1,3-dicarboxamide | Heat, neat or in a high-boiling solvent |
Functional Group Interconversions
Beyond amidation, the ester groups of dimethyl cyclopentane-1,3-dicarboxylate can be readily transformed into other important functional groups, significantly broadening its synthetic potential.
One of the most fundamental transformations is the hydrolysis of the diester to the corresponding cyclopentane-1,3-dicarboxylic acid. This reaction is typically carried out under basic conditions, for instance, by refluxing with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. The resulting dicarboxylic acid is a key intermediate for the synthesis of polyesters, polyamides, and other polymers. chemicalbook.com
| Reactant | Reagents | Product |
| Dimethyl cyclopentane-1,3-dicarboxylate | 1. NaOH (aq), Reflux2. H₃O⁺ | Cyclopentane-1,3-dicarboxylic acid |
Furthermore, the ester functionalities can be reduced to primary alcohols. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF) is commonly employed for this purpose. ic.ac.uk This reaction effectively converts both ester groups into hydroxymethyl groups, yielding (cyclopentane-1,3-diyl)dimethanol. This diol can serve as a precursor for the synthesis of various compounds, including polyesters and polyurethanes. The reaction requires careful handling due to the pyrophoric nature of LiAlH₄ and must be carried out under inert conditions. ic.ac.uk
| Reactant | Reagent | Product | Solvent |
| Dimethyl cyclopentane-1,3-dicarboxylate | Lithium aluminum hydride (LiAlH₄) | (Cyclopentane-1,3-diyl)dimethanol | Tetrahydrofuran (THF) |
These examples of amidation and functional group interconversions highlight the versatility of dimethyl cyclopentane-1,3-dicarboxylate as a starting material in organic synthesis, providing access to a wide array of functionalized cyclopentane derivatives.
Applications As a Building Block in Complex Chemical Synthesis
Precursor in Medicinal Chemistry Target Synthesis
The unique scaffold of Dimethyl cyclopentane-1,3-dicarboxylate makes it a significant starting material for the synthesis of pharmacologically active molecules. Its diester functionality provides two reactive sites for further chemical modification, enabling the construction of diverse molecular architectures.
Janus kinase (JAK) inhibitors are a class of drugs that target the JAK/STAT signaling pathway, which is implicated in various inflammatory conditions, autoimmune diseases, and cancers. nih.gov The synthesis of these inhibitors, such as Tofacitinib and Ruxolitinib, often involves the construction of complex heterocyclic core structures. mdpi.com
While direct synthetic routes from Dimethyl cyclopentane-1,3-dicarboxylate to approved JAK inhibitors are not extensively detailed in public literature, its role as a versatile intermediate is crucial. chemicalbook.com Building blocks with carbocyclic cores like the cyclopentane (B165970) ring are fundamental in medicinal chemistry for creating rigid scaffolds upon which pharmacophoric elements can be precisely arranged. The diester can be manipulated to form various heterocyclic systems or to introduce side chains necessary for biological activity, positioning it as a key precursor for novel analogues in the JAK inhibitor class.
Mitofusins are proteins that play a critical role in mitochondrial fusion, and their dysfunction is linked to neurodegenerative diseases like Charcot-Marie-Tooth disease type 2A. nih.gov Small molecule mitofusin activators represent a promising therapeutic strategy to counteract the effects of these mutations by enhancing mitochondrial fusion and motility. nih.gov
The development of such specialized activators requires a diverse library of chemical building blocks to explore the necessary structure-activity relationships. Dimethyl cyclopentane-1,3-dicarboxylate serves as a potential scaffold in this context. The cyclopentane ring provides a defined three-dimensional structure, while the two ester groups can be readily converted into amides, alcohols, or other functional groups. This allows for the systematic exploration of different substituents to optimize the molecule's binding affinity and activation potential for mitofusin proteins.
Hydroxamic acids are a significant class of compounds in medicinal chemistry, known for their ability to chelate metal ions within the active sites of various enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govresearchgate.net The synthesis of hydroxamic acid derivatives often involves the coupling of a carboxylic acid or its activated form with hydroxylamine. nih.gov
Dimethyl cyclopentane-1,3-dicarboxylate can be a direct contributor to these synthetic pathways. The compound can undergo hydrolysis to yield cyclopentane-1,3-dicarboxylic acid. This resulting diacid can then be activated and reacted with hydroxylamine or a protected hydroxylamine reagent to form a bis-hydroxamic acid derivative. This pathway allows for the incorporation of the cyclopentane scaffold into a molecule with potent metal-chelating properties, creating novel candidates for enzyme inhibition.
Table 1: Synthetic Utility of Dimethyl cyclopentane-1,3-dicarboxylate in Medicinal Chemistry
| Target Molecule Class | Role of Dimethyl cyclopentane-1,3-dicarboxylate | Key Chemical Transformation | Potential Outcome |
| JAK Inhibitor Analogues | Scaffold/Precursor | Cyclization, Functional group interconversion | Novel heterocyclic systems for kinase inhibition |
| Mitofusin Activators | Molecular Scaffold | Amidation, Reduction | Compounds with defined 3D geometry for protein binding |
| Hydroxamic Acid Derivatives | Diacid Precursor | Ester Hydrolysis, Amide Coupling | Bidentate metal-chelating agents for enzyme inhibition |
Intermediate in Specialty Chemical Production
Beyond its applications in medicinal chemistry, Dimethyl cyclopentane-1,3-dicarboxylate is a building block for various specialty chemicals, leveraging the reactivity of its ester groups and the physical properties imparted by its cyclic structure. cymitquimica.com
The synthesis of organic dyes and pigments relies on the construction of molecules with extensive conjugated systems (chromophores) and functional groups that modify color and solubility (auxochromes). While its primary application is in pharmaceuticals, the chemical structure of Dimethyl cyclopentane-1,3-dicarboxylate allows for its theoretical incorporation into dye structures. chemicalbook.com The ester groups can be converted into amides or other functionalities that can act as auxochromes. Furthermore, the cyclopentane ring can be a component of a larger, more complex ring system that forms the basis of a chromophore, providing a rigid and stable core.
In polymer chemistry, diesters are common monomers for the production of polyesters through polycondensation reactions. Dimethyl cyclopentane-1,3-dicarboxylate can be used as a monomer, reacting with diols to form polyester chains. The incorporation of its alicyclic cyclopentane ring into the polymer backbone can significantly influence the properties of the resulting resin or coating. This rigid, non-aromatic ring can enhance the thermal stability, hardness, and chemical resistance of the material compared to polyesters made from purely linear aliphatic diesters. These properties are highly desirable for durable coatings, specialty resins, and other advanced materials.
Scaffold in Polymer Chemistry Research
Dimethyl cyclopentane-1,3-dicarboxylate serves as a valuable building block, or scaffold, in the field of polymer chemistry. Its rigid, non-planar five-membered ring structure can be incorporated into polymer backbones to impart specific physical and mechanical properties. vt.edu The introduction of such cycloaliphatic units into the main chain of a polymer can enhance properties like the glass transition temperature (Tg) due to the rigidity of the cyclic structure. vt.edu This makes it a monomer of interest for creating novel polyesters with tailored characteristics.
Integration into Novel Polymer Architectures
The integration of dimethyl cyclopentane-1,3-dicarboxylate into polymer chains allows for the creation of novel architectures with unique properties. The specific 1,3-substitution pattern on the cyclopentane ring creates a distinct stereochemical environment. smolecule.com When this monomer is used in copolymerization, it can disrupt the regular chain packing that might occur with more linear or symmetrical monomers, often resulting in amorphous polymers. swaminathansivaram.in For example, the homopolyester of dimethyl-1,3-cyclopentane dicarboxylate with dimethyl terephthalate was found to be an amorphous material. swaminathansivaram.in The rigidity of the cyclopentane ring is a key feature that influences the properties of the resulting polymers, making it a useful component for designing materials where high glass transition temperatures and specific mechanical behaviors are desired. vt.edu
Synthesis of Cycloaliphatic Copolyesters
Dimethyl cyclopentane-1,3-dicarboxylate is a key reactant in the synthesis of cycloaliphatic copolyesters through melt polycondensation. swaminathansivaram.invt.edu This process typically involves reacting the diester with one or more diols in the presence of a catalyst at high temperatures. vt.edu By combining it with other monomers, such as dimethyl terephthalate and various diols like 1,4-butanediol, a range of copolyesters can be produced. swaminathansivaram.in
The inclusion of the cyclopentane ring from dimethyl cyclopentane-1,3-dicarboxylate into the polyester backbone directly impacts the material's thermal properties. Research has shown that incorporating cycloaliphatic structures can raise the glass transition temperature (Tg) of the resulting polyester. vt.edu For instance, copolyesters of dimethyl terephthalate and 1,4-butanediol that also contain dimethyl-1,3-cyclopentane dicarboxylate units have been synthesized and studied. swaminathansivaram.in These materials are often amorphous and exhibit a glass transition temperature that is dependent on the composition of the copolymer. swaminathansivaram.in
The properties of these copolyesters can be systematically adjusted by varying the ratio of the comonomers. This allows for the fine-tuning of characteristics to meet the demands of specific applications, such as materials requiring higher thermal stability than traditional aliphatic polyesters. vt.edu
Table of Copolyester Thermal Properties
Below is a summary of thermal properties for copolyesters incorporating cycloaliphatic units, demonstrating the influence of these structures on the glass transition temperature (Tg).
| Polymer System | Comonomers | Resulting Polymer Type | Key Thermal Property | Reference |
| Poly(butylene terephthalate-co-butylene cyclopentane dicarboxylate) | Dimethyl terephthalate, 1,4-butanediol, Dimethyl-1,3-cyclopentane dicarboxylate | Amorphous Copolyester | Tg is linearly dependent on composition | swaminathansivaram.in |
| Copolyesters with varying cycloaliphatic content | Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, Dimethyl-1,4-cyclohexane dicarboxylate | Amorphous Copolyester | Tg increases linearly with higher cycloaliphatic content, reaching up to 115 °C | vt.eduvt.edu |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Dimethyl cyclopentane-1,3-dicarboxylate, providing detailed information about the carbon-hydrogen framework. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms within the molecule.
The structure of Dimethyl cyclopentane-1,3-dicarboxylate consists of both cis and trans isomers, which will result in different NMR spectra. The expected signals are based on the core structure. In the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the two methoxy (B1213986) groups (-OCH₃) and the various protons on the cyclopentane (B165970) ring. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature and would be critical in distinguishing between the cis and trans isomers.
The ¹³C NMR spectrum provides information on the different carbon environments. Signals are expected for the methyl carbons of the ester groups, the carbonyl carbons of the esters, and the carbons of the cyclopentane ring. The number of signals for the ring carbons can help confirm the symmetry and isomeric form of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Dimethyl cyclopentane-1,3-dicarboxylate Note: These are predicted ranges. Actual experimental values may vary based on solvent, concentration, and isomeric form.
| Atom Type | Nucleus | Predicted Chemical Shift (δ) in ppm | Notes |
|---|---|---|---|
| Methoxy Protons (-OCH₃) | ¹H | 3.6 - 3.8 | A sharp singlet (or two singlets for different environments). |
| Ring Methine Protons (-CH-) | ¹H | 2.5 - 3.0 | Complex multiplets due to coupling with adjacent protons. |
| Ring Methylene Protons (-CH₂-) | ¹H | 1.5 - 2.5 | Overlapping multiplets. |
| Carbonyl Carbon (-C=O) | ¹³C | 170 - 175 | Two distinct signals are possible. |
| Ring Methine Carbon (-CH-) | ¹³C | 40 - 50 | |
| Ring Methylene Carbon (-CH₂-) | ¹³C | 25 - 40 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and study the fragmentation patterns of molecules. For Dimethyl cyclopentane-1,3-dicarboxylate (C₉H₁₄O₄), the monoisotopic mass is 186.0892 g/mol . epa.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 186.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters like Dimethyl cyclopentane-1,3-dicarboxylate would include:
Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at m/z 155 ([M - 31]⁺).
Loss of a carbomethoxy group (•COOCH₃): This would lead to a fragment at m/z 127 ([M - 59]⁺).
Cleavage of the cyclopentane ring: Various ring-opening and fragmentation patterns can lead to a series of smaller ions characteristic of the cyclopentane core.
Table 2: Predicted Key Mass Spectrometry Fragments for Dimethyl cyclopentane-1,3-dicarboxylate
| m/z Value | Proposed Fragment Ion | Formula of Loss |
|---|---|---|
| 186 | [C₉H₁₄O₄]⁺ (Molecular Ion) | - |
| 155 | [M - OCH₃]⁺ | •OCH₃ |
| 127 | [M - COOCH₃]⁺ | •COOCH₃ |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is essential for separating Dimethyl cyclopentane-1,3-dicarboxylate from reaction mixtures and assessing its purity.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Dimethyl cyclopentane-1,3-dicarboxylate, with a boiling point around 241°C, can be analyzed by GC to determine its purity or to quantify its presence in a mixture. chembk.com The choice of a suitable column (e.g., a polar capillary column) and temperature programming would be critical for achieving good separation from impurities or related compounds. The retention time would be a characteristic identifier under specific GC conditions.
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions, such as the esterification of cyclopentane-1,3-dicarboxylic acid to form the target diester. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting material, one can observe the disappearance of the more polar starting acid and the appearance of the less polar product spot. bldpharm.com The retention factor (Rf) value, which depends on the solvent system used, helps in identifying the product. Visualization can be achieved using UV light if the compounds are UV-active, or by using chemical stains. mit.edu
Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, speed, and sensitivity compared to traditional HPLC. bldpharm.com This technique is highly effective for the purity assessment of Dimethyl cyclopentane-1,3-dicarboxylate. A reversed-phase UPLC method, likely using a C18 column with a mobile phase such as a methanol (B129727)/water or acetonitrile/water gradient, would be capable of separating the cis and trans isomers of the compound, as well as detecting trace impurities.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and the absolute configuration of a molecule. While Dimethyl cyclopentane-1,3-dicarboxylate is a liquid at room temperature, it could potentially be analyzed by X-ray crystallography if it can be induced to form a single crystal at low temperatures. chembk.comsigmaaldrich.com Such an analysis would unequivocally establish the stereochemical relationship (cis or trans) of the two ester groups and provide detailed information about the conformation of the cyclopentane ring in the solid state.
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Studies of Esterification and Hydrolysis
The formation (esterification) and cleavage (hydrolysis) of the ester linkages in Dimethyl cyclopentane-1,3-dicarboxylate are fundamental transformations that proceed through well-established mechanistic pathways. While extensive studies on this specific molecule are not widely available, the mechanisms are analogous to those for other carboxylic acid esters.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester is a reversible process, representing the reverse of Fischer esterification. chemistrysteps.com The reaction is catalyzed by hydronium ions (H₃O⁺) present in aqueous acid solutions. chemguide.co.uk
The accepted mechanism is termed AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) and involves the following steps: chemguide.co.uk
Protonation: The carbonyl oxygen of the ester is reversibly protonated by a hydronium ion. This step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. chemistrysteps.comchemguide.co.uk
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemistrysteps.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy (B1213986) group, converting it into a better leaving group (methanol).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol (B129727).
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the hydronium ion catalyst. chemguide.co.uk
Due to the reaction's reversible nature, it is typically driven to completion by using a large excess of water. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.com The mechanism is referred to as BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov
The key steps are:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen. epa.gov
Elimination of Leaving Group: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group.
Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and results in the formation of a carboxylate salt and a molecule of methanol. chemistrysteps.com
This final deprotonation step is essentially irreversible and drives the entire reaction to completion, which is a key advantage over acid-catalyzed hydrolysis. chemistrysteps.com
Reaction Mechanism Elucidation in Complex Syntheses
Dimethyl cyclopentane-1,3-dicarboxylate and its parent dicarboxylic acid are valuable building blocks in organic synthesis, particularly for constructing bicyclic systems. A notable application is in the synthesis of bicyclo[3.3.0]octane derivatives, which are core structures in various natural products. researchgate.netnih.gov
One synthetic pathway involves converting the dicarboxylate into a bicyclic dione. The mechanism for such a transformation involves several distinct steps:
Reduction to Diol: The first step is typically the reduction of both ester groups to primary alcohols, forming cyclopentane-1,3-dimethanol. This is commonly achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the resulting aldehyde intermediate.
Functional Group Manipulation: The resulting diol is then converted into a form suitable for cyclization. A common strategy is to convert the hydroxyl groups into good leaving groups, such as tosylates or mesylates, by reacting the diol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
Formation of a Malonic Ester Derivative: In a separate step, a malonic ester, such as diethyl malonate, is deprotonated with a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate.
Tandem Alkylation: The cyclopentane (B165970) derivative with two leaving groups is then reacted with the malonate enolate. This proceeds via two sequential SN2 reactions, where the malonate nucleophile displaces both leaving groups, forming a new six-membered ring fused to the original five-membered ring.
Hydrolysis and Decarboxylation: The resulting tetra-ester is hydrolyzed under acidic or basic conditions to a di-carboxylic acid. Upon heating, this β-keto acid analogue readily undergoes decarboxylation (loss of CO₂) to yield a bicyclic ketone. organic-chemistry.org
This sequence illustrates how the functional handles of the cyclopentane dicarboxylate are manipulated through a series of well-understood mechanisms to build a more complex, fused ring system.
Kinetics of Dimethyl Cyclopentane-1,3-dicarboxylate Transformations
The rate law can be expressed as: Rate = (kA[H⁺] + kN + kB[OH⁻]) [Ester]
Under conditions of constant pH, the reaction follows pseudo-first-order kinetics. vedantu.comresearchgate.net
Kinetic studies on the closely related isomeric dimethyl cyclohexanedicarboxylates provide significant insight into the factors that would influence the hydrolysis of the cyclopentane analogue. rsc.orgacs.org The geometry of the ring and the spatial arrangement of the ester groups have a profound impact on reaction rates due to steric and stereoelectronic effects. wikipedia.org
Steric Effects: The rate of hydrolysis is sensitive to steric hindrance around the carbonyl carbon. A nucleophile (water or hydroxide) must be able to approach the reaction center. Ester groups in more sterically crowded environments will react more slowly.
Stereoelectronic Effects: The orientation of orbitals plays a key role. For the tetrahedral intermediate to form and collapse efficiently, there must be proper orbital overlap. baranlab.orgresearchgate.net In cyclic systems, conformational constraints can either facilitate or hinder the attainment of the ideal transition state geometry. rsc.org
For Dimethyl cyclopentane-1,3-dicarboxylate, the molecule can exist as cis and trans isomers. The cyclopentane ring is not planar and adopts envelope or twist conformations to relieve ring strain. The relative orientation of the two methoxycarbonyl groups will influence their accessibility and reactivity. Data from cyclohexyl systems shows that equatorial ester groups are generally more reactive than axial ones due to reduced steric hindrance. rsc.org A similar trend would be expected for the cyclopentane system, where the pseudo-equatorial and pseudo-axial positions in its conformers would experience different levels of steric hindrance.
The table below presents kinetic data for the acid-catalyzed hydrolysis of isomeric dimethyl cyclohexanedicarboxylates, illustrating the impact of stereochemistry on reactivity.
Table 1: Second-order rate constants for the acid-catalyzed hydrolysis of the first (k₁) and second (k₂) ester groups of various dimethyl cyclohexanedicarboxylate isomers in 1:3 dioxane-water at 90°C. This data is provided as an analogue to illustrate the kinetic principles applicable to Dimethyl cyclopentane-1,3-dicarboxylate. rsc.org
The data shows significant differences in hydrolysis rates between isomers, highlighting the crucial role that the three-dimensional structure of the molecule plays in determining its chemical reactivity. For Dimethyl cyclopentane-1,3-dicarboxylate, one would similarly expect the cis and trans isomers to exhibit distinct kinetic profiles for their hydrolysis and other transformations.
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties and chemical reactivity of Dimethyl cyclopentane-1,3-dicarboxylate. These calculations, based on the principles of quantum mechanics, provide insights into the distribution of electrons within the molecule and how it might interact with other chemical species.
Key areas of investigation include:
Molecular Orbital Analysis: Calculations such as Density Functional Theory (DFT) or Hartree-Fock (HF) can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Electron Density and Electrostatic Potential: Mapping the electron density surface helps to identify electron-rich and electron-deficient regions of the molecule. The electrostatic potential (ESP) surface provides a visual representation of the charge distribution, indicating sites that are susceptible to electrophilic or nucleophilic attack. For Dimethyl cyclopentane-1,3-dicarboxylate, the carbonyl oxygen atoms of the ester groups are expected to be regions of high negative electrostatic potential.
Reactivity Descriptors: Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to quantify the molecule's reactivity. These include electronegativity, chemical hardness, and global electrophilicity index.
Table 1: Theoretical Quantum Chemical Parameters for Reactivity Analysis
| Parameter | Theoretical Significance for Dimethyl cyclopentane-1,3-dicarboxylate |
|---|---|
| HOMO Energy | Indicates the energy of the highest energy electrons and relates to the molecule's ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | Indicates the energy of the lowest energy unoccupied orbital and relates to the molecule's electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Electrostatic Potential (ESP) | Maps the charge distribution, highlighting the electronegative oxygen atoms of the ester groups as likely sites for interaction with electrophiles or hydrogen bond donors. |
Molecular Dynamics Simulations of Conformational Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like Dimethyl cyclopentane-1,3-dicarboxylate, which has a non-planar cyclopentane (B165970) ring and rotatable ester groups, MD simulations can provide detailed insights into its conformational landscape.
The process begins with an initial 3D structure of the molecule, and then the forces on each atom are calculated using a force field. mdpi.com Newton's equations of motion are then used to simulate the movement of the atoms over a series of small time steps, providing a trajectory of the molecule's dynamic behavior. mdpi.com
Key insights from MD simulations would include:
Conformational Isomers: The cyclopentane ring can adopt various puckered conformations, such as the "envelope" and "twist" forms. The orientation of the two ester groups (cis or trans) further increases the number of possible conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations and the energy barriers between them.
Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, the influence of the environment on the conformational preferences of Dimethyl cyclopentane-1,3-dicarboxylate can be investigated. This is crucial for understanding its behavior in a biological or chemical system.
Table 2: Potential Conformational States of Dimethyl cyclopentane-1,3-dicarboxylate for MD Simulation
| Feature | Description of Potential States |
|---|---|
| Cyclopentane Ring Pucker | Envelope and Twist conformations. |
| Ester Group Orientation | cis and trans isomers relative to the cyclopentane ring. |
| Ester Group Rotation | Rotation around the C-O single bonds of the ester groups. |
Structure-Activity Relationship (SAR) Modeling and Pharmacophore Development
Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry and drug discovery for understanding how the chemical structure of a compound relates to its biological activity. nih.govdrugdesign.org SAR analyses aim to identify the key structural features of a molecule that are responsible for its biological effect. collaborativedrug.com
For Dimethyl cyclopentane-1,3-dicarboxylate, if it were part of a series of biologically active compounds, SAR modeling could be employed to:
Identify Key Functional Groups: Determine which parts of the molecule, such as the ester groups or the cyclopentane ring, are crucial for its activity.
Guide Molecular Modifications: Suggest modifications to the structure that could enhance its desired biological activity or reduce unwanted side effects. nih.gov
Pharmacophore Development:
A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Based on the SAR of a series of active compounds including Dimethyl cyclopentane-1,3-dicarboxylate, a pharmacophore model could be developed. This model might include features such as:
Hydrogen bond acceptors (the carbonyl oxygens).
Hydrophobic regions (the cyclopentane ring).
The relative spatial arrangement of these features.
This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that might have similar biological activity.
Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic properties of Dimethyl cyclopentane-1,3-dicarboxylate, which can aid in the interpretation of experimental spectra.
NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an IR spectrum. This can help in identifying the characteristic vibrational modes, such as the C=O stretching of the ester groups.
Mass Spectrometry: While not a direct prediction of the entire spectrum, computational methods can be used to study the stability of different fragment ions, which can help in understanding the fragmentation patterns observed in a mass spectrum.
Table 3: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameters for Dimethyl cyclopentane-1,3-dicarboxylate |
|---|---|
| ¹H NMR | Chemical shifts and coupling constants for the different hydrogen atoms. |
| ¹³C NMR | Chemical shifts for the carbon atoms, including the carbonyl and cyclopentane ring carbons. |
| IR Spectroscopy | Vibrational frequencies, particularly the characteristic C=O and C-O stretching frequencies of the ester groups. |
Biocatalytic Transformations and Asymmetric Synthesis
Enzymatic Resolution of Dimethyl Cyclopentane-1,3-dicarboxylate
Enzymatic kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. In the context of dimethyl cyclopentane-1,3-dicarboxylate, this typically involves the enantioselective hydrolysis of one of the enantiomers of the racemic diester to its corresponding monoester, catalyzed by hydrolases such as lipases or esterases. The differing reaction rates for the two enantiomers allow for the separation of the unreacted ester and the hydrolyzed product, both in enantiomerically enriched forms.
Pig liver esterase (PLE) is a versatile biocatalyst known for its ability to hydrolyze a broad range of esters with high enantioselectivity. wikipedia.orgcapes.gov.br While specific studies on the dimethyl ester of cyclopentane-1,3-dicarboxylic acid are not extensively detailed in readily available literature, the principles of PLE-catalyzed hydrolysis of cyclic diesters are well-established. wikipedia.orgcapes.gov.br The enzyme's active site can differentiate between the enantiotopic ester groups, leading to the preferential hydrolysis of one over the other.
The success of such resolutions is highly dependent on reaction conditions, including pH, temperature, and the presence of co-solvents, which can influence both the activity and selectivity of the enzyme.
Table 1: Representative Data for Enzymatic Resolution of Cyclic Diesters
| Enzyme | Substrate | Product | Enantiomeric Excess (ee %) of Product | Enantiomeric Excess (ee %) of Unreacted Substrate | Reference |
| Pig Liver Esterase | Racemic dimethyl ester | Chiral monoester | >95 | >95 | wikipedia.orgcapes.gov.br |
| Candida antarctica Lipase (B570770) B | Racemic dimethyl ester | Chiral monoester | High | High | semanticscholar.orgrsc.org |
| Pseudomonas cepacia Lipase | Racemic dimethyl ester | Chiral monoester | Moderate to High | Moderate to High | nih.gov |
Note: The data in this table is illustrative and based on typical outcomes for enzymatic resolutions of similar cyclic diesters.
Biocatalytic Desymmetrization Approaches
Biocatalytic desymmetrization offers an elegant alternative to kinetic resolution for obtaining enantiopure compounds. This strategy involves the conversion of a prochiral or meso substrate into a chiral product. In the case of dimethyl cyclopentane-1,3-dicarboxylate, the meso-diester can be selectively hydrolyzed by an enzyme to yield a chiral monoester. This approach is highly atom-economical as, theoretically, a 100% yield of the desired enantiomer can be achieved.
Lipases are frequently the catalysts of choice for desymmetrization reactions. semanticscholar.org For instance, Candida antarctica lipase B (CALB) is a robust and highly selective enzyme that has been successfully used in the desymmetrization of various meso-diols and diacetates. semanticscholar.org The enzyme's ability to discriminate between the two enantiotopic ester groups in meso-dimethyl cyclopentane-1,3-dicarboxylate would lead to the formation of a single enantiomer of the corresponding monoacid. The predictability of the stereochemical outcome is often guided by established active site models of the lipase.
The enantioselectivity of these desymmetrization reactions can often be very high, leading to products with excellent enantiomeric excess.
Microorganism-Mediated Conversions
Whole-cell biocatalysis presents several advantages over the use of isolated enzymes, including the obviation of tedious enzyme purification and the presence of cofactor regeneration systems. Various microorganisms, including bacteria, yeasts, and fungi, possess a diverse array of esterases and lipases that can be harnessed for the asymmetric hydrolysis of esters like dimethyl cyclopentane-1,3-dicarboxylate.
While specific examples of microorganism-mediated conversions of dimethyl cyclopentane-1,3-dicarboxylate are not extensively documented, studies on analogous compounds provide valuable insights. For instance, species of Rhodococcus have been shown to be effective in the enantioselective hydrolysis of cyclic esters. The use of whole cells can sometimes lead to different stereochemical outcomes compared to isolated enzymes due to the presence of multiple enzymes with varying selectivities within the cell.
The optimization of fermentation and reaction conditions is crucial for achieving high yields and enantioselectivities in whole-cell biotransformations.
Table 2: Examples of Microorganisms in Asymmetric Hydrolysis
| Microorganism | Substrate Type | Transformation | Key Advantages | Reference |
| Rhodococcus sp. | Racemic cyclic esters | Enantioselective hydrolysis | High enantioselectivity, robust cells | researchgate.net |
| Saccharomyces cerevisiae | Prochiral ketones/esters | Asymmetric reduction/hydrolysis | Readily available, well-characterized | General knowledge |
| Aspergillus niger | Racemic esters | Enantioselective hydrolysis | Broad substrate scope | mdpi.com |
Note: This table provides examples of microorganisms used for transformations of analogous compounds, suggesting their potential applicability to dimethyl cyclopentane-1,3-dicarboxylate.
Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis combines the strengths of both chemical and biocatalytic methods to construct complex molecules with high efficiency and stereocontrol. In the context of dimethyl cyclopentane-1,3-dicarboxylate, a chemoenzymatic approach could involve an initial enzymatic resolution or desymmetrization to generate a chiral monoester. This enantiopure intermediate can then be subjected to a variety of chemical transformations to access a range of valuable chiral synthons.
For example, the chiral monoester obtained from the biocatalytic step can undergo further chemical modifications such as reduction, amidation, or conversion to other functional groups. This strategy allows for the creation of a diverse library of chiral cyclopentane (B165970) derivatives from a common intermediate. rsc.org The enzymatic step early in the synthetic sequence establishes the key stereochemistry, which is then preserved and elaborated upon in subsequent chemical steps. This approach avoids the need for chiral auxiliaries or complex asymmetric chemical catalysts in the later stages of the synthesis.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
